molecular formula C13H13N3O3S B1452893 [2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid CAS No. 1105193-83-6

[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1452893
CAS RN: 1105193-83-6
M. Wt: 291.33 g/mol
InChI Key: BIJZFKPJLUNKOL-UHFFFAOYSA-N
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Description

“[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 923233-37-8. It has a molecular weight of 222.24 . The IUPAC name for this compound is ( { [ (4-methylbenzyl)amino]carbonyl}amino)acetic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H14N2O3/c1-8-2-4-9(5-3-8)6-12-11(16)13-7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that amines, such as the one present in this compound, can undergo a variety of reactions. For instance, they can react with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.24 . It is recommended to be stored at room temperature .

Scientific Research Applications

Heterocyclic γ-Amino Acids Synthesis

The compound is involved in the synthesis of heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins. These structures include helices, β-sheets, turns, and β-hairpins, which are crucial for understanding protein function and designing peptidomimetics. A study demonstrated a versatile chemical route to orthogonally protected ATCs (4-Amino(methyl)-1,3-thiazole-5-carboxylic acids), offering a highly flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).

Antimicrobial Activity

Another area of research involves the exploration of antimicrobial properties. Derivatives of the compound have been synthesized and tested for antibacterial and antifungal activities. These studies are essential for the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance. For example, certain thiazole derivatives have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kalekar et al., 2011).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic methodologies involving this compound. These methodologies facilitate the synthesis of complex molecules that could have applications in various fields, including medicinal chemistry and material science. For instance, the development of new 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives through innovative synthetic routes opens up new avenues for the creation of bioactive molecules with potential therapeutic applications (Al Dulaimy et al., 2017).

Mechanism of Action

properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)14-12(19)16-13-15-10(7-20-13)6-11(17)18/h2-5,7H,6H2,1H3,(H,17,18)(H2,14,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZFKPJLUNKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid
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